5-(Furan-2-yl)oxazolidin-2-one
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Overview
Description
5-(Furan-2-yl)oxazolidin-2-one is a heterocyclic compound that combines a furan ring and an oxazolidinone ring. The furan ring is a five-membered aromatic ring containing one oxygen atom, while the oxazolidinone ring is a five-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)oxazolidin-2-one typically involves the reaction of furan derivatives with oxazolidinone precursors. One common method is the cyclization of 2-furylcarbinol with isocyanates under mild conditions to form the oxazolidinone ring . Another approach involves the use of 1,2-aminoalcohols, which can be converted into cyclic carbamates using various reagents and catalysts .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow reactions and the use of automated synthesis platforms to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amino alcohols and related compounds.
Substitution: Halogenated furans and sulfonyl derivatives.
Scientific Research Applications
5-(Furan-2-yl)oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in stereoselective synthesis and as a building block for complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections and other diseases.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, it inhibits protein synthesis by binding to the bacterial ribosome, preventing the formation of functional proteins . This action disrupts bacterial growth and replication, making it an effective antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action but different structural features.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and reduced resistance.
Uniqueness
5-(Furan-2-yl)oxazolidin-2-one is unique due to its combination of the furan and oxazolidinone rings, which imparts distinct chemical and biological properties. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in various fields of research .
Properties
Molecular Formula |
C7H7NO3 |
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Molecular Weight |
153.14 g/mol |
IUPAC Name |
5-(furan-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H7NO3/c9-7-8-4-6(11-7)5-2-1-3-10-5/h1-3,6H,4H2,(H,8,9) |
InChI Key |
ILGJHSCUEPOZED-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1)C2=CC=CO2 |
Origin of Product |
United States |
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